N-{3-[ethyl(phenyl)amino]propyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-{3-[ethyl(phenyl)amino]propyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H30N4O4 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.22670545 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The compound’s chemical structure suggests it may interact with its targets through a variety of mechanisms, potentially including direct binding, allosteric modulation, or enzymatic inhibition .
Biochemical Pathways
Without knowledge of the compound’s primary target, it is challenging to definitively identify the biochemical pathways it affects. Given the compound’s structure, it is plausible that it could influence a variety of pathways, potentially including those involved in signal transduction, gene expression, or metabolic regulation .
Pharmacokinetics
The pharmacokinetic properties of AKOS001753088, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of AKOS001753088’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects. Potential effects could range from changes in cellular signaling and function to alterations in gene expression .
Action Environment
The action of AKOS001753088 could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, efficacy, and the nature of its interactions with its targets
Properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4/c1-3-31(22-8-5-4-6-9-22)17-7-16-29-26(33)21-12-15-24-25(18-21)30-28(35)32(27(24)34)19-20-10-13-23(36-2)14-11-20/h4-6,8-15,18H,3,7,16-17,19H2,1-2H3,(H,29,33)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJBWJZZPDMPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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